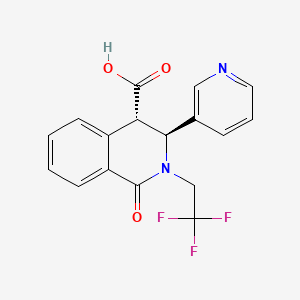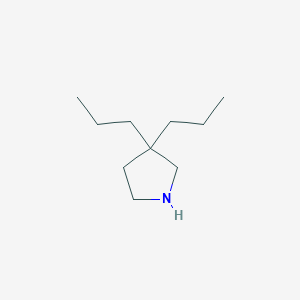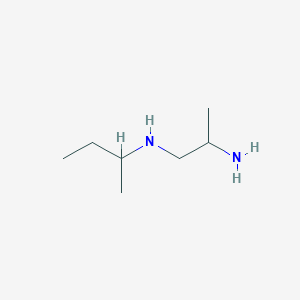
N1-(sec-Butyl)propane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(sec-Butyl)propane-1,2-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of two amino groups attached to a propane backbone, with a sec-butyl group attached to one of the nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(sec-Butyl)propane-1,2-diamine typically involves the reaction of 1,2-dichloropropane with sec-butylamine in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization. Another method involves the hydrogenation of N1-(sec-Butyl)propane-1,2-dinitrile using a suitable catalyst such as palladium on carbon.
Industrial Production Methods
In an industrial setting, this compound can be produced by the catalytic hydrogenation of N1-(sec-Butyl)propane-1,2-dinitrile. The process involves the use of high-pressure hydrogen gas and a metal catalyst, typically palladium or platinum. The reaction is carried out in a high-pressure reactor, and the product is purified by distillation.
Análisis De Reacciones Químicas
Types of Reactions
N1-(sec-Butyl)propane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Amides, nitriles.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N1-(sec-Butyl)propane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N1-(sec-Butyl)propane-1,2-diamine involves its interaction with various molecular targets. The compound can form hydrogen bonds with biological molecules, affecting their structure and function. It can also act as a nucleophile, participating in various biochemical reactions. The specific pathways involved depend on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Propanediamine: A simpler diamine with similar chemical properties.
N,N’-Di-2-butyl-1,4-phenylenediamine: An aromatic diamine with industrial applications.
1,3-Butanediol: A related compound with different functional groups.
Uniqueness
N1-(sec-Butyl)propane-1,2-diamine is unique due to the presence of the sec-butyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and its interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C7H18N2 |
|---|---|
Peso molecular |
130.23 g/mol |
Nombre IUPAC |
1-N-butan-2-ylpropane-1,2-diamine |
InChI |
InChI=1S/C7H18N2/c1-4-7(3)9-5-6(2)8/h6-7,9H,4-5,8H2,1-3H3 |
Clave InChI |
PFSDAHRTEXBUPK-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NCC(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B13319505.png)
![4-[Amino(cyclopropyl)methyl]-2-methylphenol](/img/structure/B13319511.png)
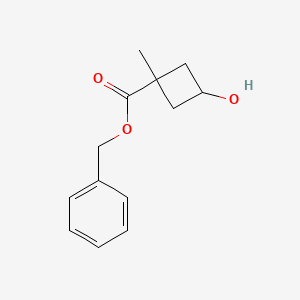

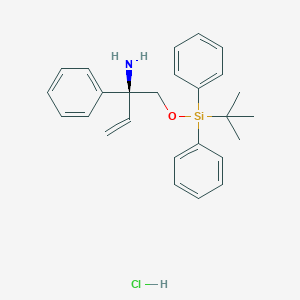
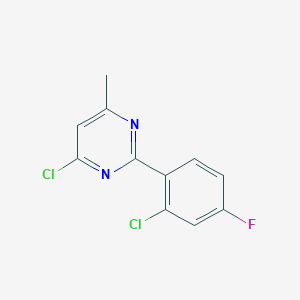

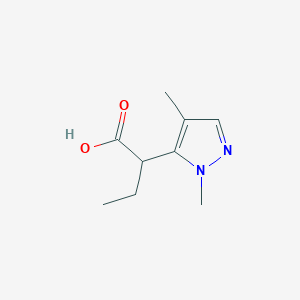
![2-(Trifluoroacetyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13319553.png)
![tert-Butyl 7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13319568.png)
![4-(4-fluorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B13319570.png)
![5-Amino-1-[2-(dimethylamino)ethyl]-6-methyl-1,2-dihydropyridin-2-one](/img/structure/B13319572.png)
